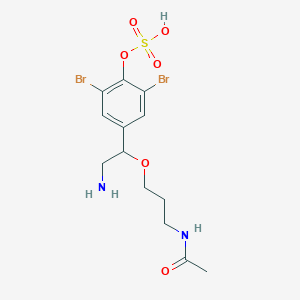

Ianthellamide A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

犬尿氨酸-3-羟化酶抑制

Ianthellamide A已被鉴定为犬尿氨酸-3-羟化酶(KMO)的选择性抑制剂,其IC50值为1.5 μM。 这种抑制是重要的,因为KMO在犬尿氨酸途径(KP)中起着关键作用,而犬尿氨酸途径参与细胞能量产生和色氨酸分解代谢 .

潜在的治疗精神分裂症

研究表明,this compound可以通过调节脑中犬尿氨酸的水平来改善精神分裂症动物模型的认知功能并减少负面症状,犬尿氨酸是已知的突触神经传递的调节剂.

中风治疗

研究表明,this compound可能具有治疗中风的潜力,因为中风是由于大脑血流中断而导致的,从而导致细胞死亡和神经功能缺损.

神经保护作用

通过提高大鼠脑中内源性犬尿氨酸的水平,this compound显示出作为神经保护剂的潜力,可能保护神经元免受各种神经疾病的损害 .

作用机制

Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata .

Target of Action

The primary target of this compound is the enzyme kynurenine 3-hydroxylase . This enzyme plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan .

Mode of Action

This compound selectively inhibits the activity of kynurenine 3-hydroxylase . This inhibition results in a significant increase in the level of endogenous kynurenic acid in the brain .

Biochemical Pathways

The inhibition of kynurenine 3-hydroxylase by this compound affects the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan, an essential amino acid . By inhibiting kynurenine 3-hydroxylase, this compound increases the level of kynurenic acid, a neuroprotective agent .

Pharmacokinetics

The compound’s ability to increase the level of endogenous kynurenic acid in the brain suggests that it can cross the blood-brain barrier .

Result of Action

The increase in kynurenic acid levels in the brain due to the action of this compound suggests potential neuroprotective effects . This could make this compound a potential therapeutic agent in the treatment of neurodegenerative disorders .

未来方向

The future directions for research on Ianthellamide A could involve further investigation into its selective inhibition of kynurenine 3-hydroxylase and its potential as a neuroprotective agent in the treatment of neurodegenerative disorders . Additionally, more research could be done to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.

生化分析

Biochemical Properties

Ianthellamide A interacts with the enzyme kynurenine 3-hydroxylase, selectively inhibiting its activity . This interaction is significant, as kynurenine 3-hydroxylase is a key enzyme in the kynurenine pathway, which plays a critical role in generating cellular energy and catabolizing tryptophan .

Cellular Effects

The inhibition of kynurenine 3-hydroxylase by this compound leads to an increase in the level of endogenous kynurenic acid in the brain . Kynurenic acid is a neuroactive compound, and its increased levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to kynurenine 3-hydroxylase and inhibiting its activity . This inhibition disrupts the normal function of the kynurenine pathway, leading to an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

The effects of this compound and its impact on kynurenine 3-hydroxylase activity have been observed in laboratory settings

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it interacts with the enzyme kynurenine 3-hydroxylase . The inhibition of this enzyme can affect metabolic flux and metabolite levels .

Transport and Distribution

Its interaction with kynurenine 3-hydroxylase suggests it may be localized to areas where this enzyme is active .

Subcellular Localization

Given its interaction with kynurenine 3-hydroxylase, it is likely that it is found in the same subcellular compartments as this enzyme .

属性

IUPAC Name |

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKTVGRPGJKVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Ianthellamide A?

A1: this compound is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, this compound disrupts the production of downstream metabolites in the kynurenine pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)